BenchChemオンラインストアへようこそ!

1-(2-methoxybenzoyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine

Medicinal Chemistry SAR Physicochemical Properties

1-(2-Methoxybenzoyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine (CAS 1171665-98-7) is a synthetic small-molecule hybrid that fuses a 1,3,4-oxadiazole heterocycle, a piperidine spacer, and a 2-methoxybenzoyl cap. This compound belongs to the broader class of N-arylpiperidine oxadiazoles, a chemotype that has been explored as conformationally constrained scaffolds for G-protein-coupled receptor (GPCR) modulation and anti-inflammatory applications.

Molecular Formula C18H23N3O3
Molecular Weight 329.4
CAS No. 1171665-98-7
Cat. No. B2552021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-methoxybenzoyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine
CAS1171665-98-7
Molecular FormulaC18H23N3O3
Molecular Weight329.4
Structural Identifiers
SMILESCC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=CC=CC=C3OC
InChIInChI=1S/C18H23N3O3/c1-12(2)16-19-20-17(24-16)13-8-10-21(11-9-13)18(22)14-6-4-5-7-15(14)23-3/h4-7,12-13H,8-11H2,1-3H3
InChIKeyALHVRZSCTRPQKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Methoxybenzoyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine (CAS 1171665-98-7): Core Structural Identity and Procurement Relevance


1-(2-Methoxybenzoyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine (CAS 1171665-98-7) is a synthetic small-molecule hybrid that fuses a 1,3,4-oxadiazole heterocycle, a piperidine spacer, and a 2-methoxybenzoyl cap. This compound belongs to the broader class of N-arylpiperidine oxadiazoles, a chemotype that has been explored as conformationally constrained scaffolds for G-protein-coupled receptor (GPCR) modulation and anti-inflammatory applications [1]. Its molecular formula is C₁₈H₂₃N₃O₃ (MW 329.4 g/mol), and it is primarily sourced as a screening compound or building block from specialty chemical suppliers. Critically, the 2-methoxy substitution pattern on the benzoyl ring creates a differentiated pharmacophoric geometry compared to its 3-methoxy and 4-methoxy positional isomers, with implications for target binding and physicochemical properties that directly affect experimental reproducibility and hit-to-lead progression [2].

Why 1-(2-Methoxybenzoyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine Cannot Be Swapped with In-Class Analogs Without Quantitative Justification


The N-arylpiperidine oxadiazole scaffold is highly sensitive to even single-atom modifications. In the CB2 agonist series reported by DiMauro et al. (2008), shifting from an N-arylamide to an N-arylpiperidine oxadiazole altered both metabolic stability and receptor selectivity, demonstrating that the piperidine-oxadiazole linkage is not a passive spacer but an active conformational constraint [1]. For the target compound, the 2-methoxybenzoyl group imposes a specific ortho-substitution pattern that influences the dihedral angle between the carbonyl and the aromatic ring, affecting hydrogen-bonding geometry and lipophilicity (cLogP) differently than the 3-methoxy or 4-methoxy isomers. Generic substitution with a positional isomer or a halogenated analog (e.g., 2-chlorobenzoyl or 5-chloro-2-methoxybenzoyl variants) would alter both the electronic profile and the steric bulk of the cap group, potentially invalidating structure-activity relationships (SAR) established for the specific 2-methoxy substitution. The quantitative differences elaborated below underscore why procurement decisions must be guided by substituent-specific evidence rather than class-level assumptions [2].

Quantitative Differentiation Guide for 1-(2-Methoxybenzoyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine Against Closest Analogs


Positional Isomerism: 2-Methoxy vs. 3-Methoxy vs. 4-Methoxy Benzoyl Substitution and Calculated Physicochemical Divergence

The 2-methoxybenzoyl isomer (target compound) exhibits a calculated cLogP of approximately 2.8–3.1 and a topological polar surface area (tPSA) of approximately 68–73 Ų, based on in silico predictions consistent with the PubChem entry [1]. In contrast, the 3-methoxy isomer (CAS 1211791-02-4) is predicted to have a marginally different dipole moment due to the altered position of the methoxy oxygen lone pairs, which shifts the electrostatic potential surface and may reduce hydrogen-bond acceptor strength at the ortho position. The 4-methoxy isomer (CAS not assigned) is expected to have a slightly higher cLogP (~3.0–3.3) because the para-methoxy group is less solvent-exposed, reducing aqueous solubility. These differences, while numerically small, can translate into experimentally significant variations in membrane permeability (PAMPA) and microsomal stability when the benzoyl cap is a key pharmacophoric element [2]. No direct head-to-head experimental comparison of the three isomers has been published in the peer-reviewed literature to date.

Medicinal Chemistry SAR Physicochemical Properties

Halogen vs. Methoxy Substituent: 2-Chlorobenzoyl Analog (CAS 1171342-01-0) and the Electronic Effect on the Benzoyl Cap

The 2-chlorobenzoyl analog (1-(2-chlorobenzoyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine, CAS 1171342-01-0) replaces the electron-donating methoxy group (–OCH₃, Hammett σₘ = +0.12, σₚ = –0.27) with an electron-withdrawing chlorine atom (–Cl, Hammett σₘ = +0.37, σₚ = +0.23) [1]. This reversal of the electronic character at the ortho position is expected to alter the π-stacking capability and hydrogen-bond acceptor strength of the carbonyl oxygen in the benzoyl group. In the CB2 agonist series, similar electronic perturbations at the aryl cap led to 2- to 10-fold shifts in binding affinity (Ki) and altered efficacy (EC₅₀) profiles [2]. No direct comparative binding or functional assay data exist for the target compound versus its 2-chlorobenzoyl analog.

Medicinal Chemistry Electron-Withdrawing Effects Receptor Binding

5-Chloro-2-Methoxybenzoyl Analog (CAS 1173067-93-0): Additive Chlorine Substitution and Reported In Vivo Anti-Inflammatory Activity

The 5-chloro-2-methoxybenzoyl analog (CAS 1173067-93-0) incorporates an additional chlorine atom at the 5-position of the benzoyl ring. According to aggregated vendor and database descriptions, this compound has been reported to significantly reduce (p < 0.01) levels of TNF-α and IL-6 in murine models of inflammation upon subcutaneous administration at therapeutic doses [1]. The target compound (CAS 1171665-98-7), lacking the 5-chloro substituent, is described as inhibiting TNF-α and IL-6 production in macrophage cell lines in vitro, although no numerical IC₅₀ values or comparator data have been published in peer-reviewed literature . The presence of the 5-chloro group in the analog may enhance metabolic stability by blocking a potential site of oxidative metabolism (para to the methoxy group), suggesting that the target compound may exhibit different pharmacokinetic properties despite sharing a qualitatively similar anti-inflammatory mechanism.

Anti-inflammatory Cytokine Inhibition In Vivo Pharmacology

Oxadiazole Core Stability and Conformational Constraint Advantage Over Acyclic Amide Analogs

DiMauro et al. (2008) demonstrated that replacing the central acyclic amide linkage in N-arylamide oxadiazoles with an N-arylpiperidine oxadiazole core improved chemical and metabolic stability while maintaining comparable potency and selectivity at the CB2 receptor [1]. The target compound embodies this N-arylpiperidine oxadiazole architecture, with the piperidine ring imposing conformational constraint that reduces the entropic penalty upon receptor binding. In the CB2 series, this modification preserved EC₅₀ values within 2- to 3-fold of the parent amide series while eliminating a metabolically labile amide bond, as evidenced by increased half-life in rat liver microsomes (specific t₁/₂ values not disclosed for individual compounds in the publication, but the trend was consistent across the series). This class-level finding supports the selection of the target compound over a hypothetical acyclic amide-bearing analog for applications requiring enhanced metabolic robustness.

Drug Design Metabolic Stability Conformational Analysis

High-Fidelity Application Scenarios for 1-(2-Methoxybenzoyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine in Research and Industrial Workflows


SAR Exploration of Ortho-Substituted Benzoyl Oxadiazole-Piperidine Series

The target compound serves as the 2-methoxy reference point in a matrix of positional isomers (2-OCH₃, 3-OCH₃, 4-OCH₃) and substituent variants (2-Cl, 5-Cl-2-OCH₃, 2,4-di-OCH₃). Procurement of all members of this matrix enables systematic SAR studies where the 2-methoxy substitution pattern is the baseline for evaluating the impact of ortho-substituent electronics (Hammett σ) and steric volume on target binding and physicochemical properties [1]. As highlighted in Section 3 (Evidence Item 1), the cLogP differential of ~0.2–0.5 log units between isomers provides a quantifiable parameter for correlation with permeability or solubility data generated in-house.

Anti-Inflammatory Hit Validation and Profiling Against Pro-Inflammatory Cytokine Release

Based on the reported (though not peer-reviewed) inhibition of TNF-α and IL-6 in macrophage cell lines (Section 3, Evidence Item 3), the target compound can be deployed as a tool compound in LPS-stimulated RAW 264.7 or THP-1 macrophage assays to validate the anti-inflammatory phenotype of the oxadiazole-piperidine chemotype. Importantly, the absence of the 5-chloro substituent (present in the analog CAS 1173067-93-0) makes the target compound a simpler, lower-molecular-weight probe (MW 329.4 vs. 363.8) for establishing baseline structure-activity relationships before introducing additional substituents [2].

Metabolic Stability Screening of N-Arylpiperidine Oxadiazole Scaffolds in Early Drug Discovery

The N-arylpiperidine oxadiazole core of the target compound has been shown at the class level (DiMauro et al., 2008; Section 3, Evidence Item 4) to offer improved metabolic stability relative to acyclic amide-containing oxadiazole analogs [1]. The target compound can therefore be used as a representative scaffold in liver microsome or hepatocyte stability assays to benchmark the intrinsic clearance of the piperidine-oxadiazole chemotype, providing a comparator baseline for newly synthesized analogs with modified cap groups or oxadiazole substituents.

Computational Chemistry and Docking Studies Requiring a Defined 2-Methoxybenzoyl Pharmacophore

The 2-methoxybenzoyl group introduces a specific hydrogen-bond acceptor (carbonyl oxygen) and a steric feature (ortho-methoxy) that constrain docking poses in silico. When building pharmacophore models or performing molecular docking against targets such as cannabinoid receptors (CB2), GPCRs, or kinases, the target compound provides a structurally unambiguous reference ligand where the ortho-methoxy geometry can be explicitly parameterized. The differentiation from 3-methoxy and 4-methoxy isomers (Section 3, Evidence Item 1) ensures that docking results are not confounded by ambiguous substituent positioning [2].

Quote Request

Request a Quote for 1-(2-methoxybenzoyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.